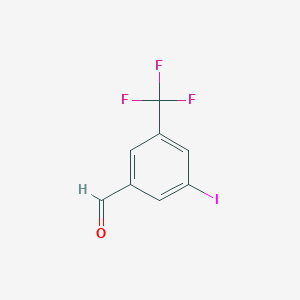

3-Iodo-5-(trifluoromethyl)benzaldehyde

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-iodo-5-(trifluoromethyl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F3IO/c9-8(10,11)6-1-5(4-13)2-7(12)3-6/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSMQAIQRWGFACA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1C(F)(F)F)I)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F3IO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30696874 | |

| Record name | 3-Iodo-5-(trifluoromethyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30696874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

868166-28-3 | |

| Record name | 3-Iodo-5-(trifluoromethyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30696874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Iodo-5-(trifluoromethyl)benzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-Iodo-5-(trifluoromethyl)benzaldehyde physical properties

An In-depth Technical Guide to the Physical Properties of 3-Iodo-5-(trifluoromethyl)benzaldehyde

Prepared by: Gemini, Senior Application Scientist

Introduction

This compound is a halogenated aromatic aldehyde of significant interest to the pharmaceutical and materials science sectors. Its unique trifluoromethyl (-CF₃) and iodo (-I) substitutions on the benzaldehyde framework make it a valuable and versatile synthetic building block. The electron-withdrawing nature of the trifluoromethyl group enhances the electrophilicity of the aldehyde, while the iodine atom provides a reactive site for cross-coupling reactions, such as Suzuki or Sonogashira coupling.

A thorough understanding of the physical properties of this compound is paramount for researchers, process chemists, and drug development professionals. Accurate physical data is essential for reaction design, process scale-up, purification, formulation, and ensuring safe handling and storage. This guide provides a comprehensive overview of the known properties of this compound, authoritative protocols for their experimental determination, and expert analysis of expected spectroscopic characteristics.

Core Physicochemical Properties

Precise experimental data for this compound is not widely published in readily accessible literature. The following table summarizes its fundamental identifiers, along with predicted values and data from structurally similar compounds to provide context for experimental design.

| Property | Value / Expected Range | Source / Comment |

| IUPAC Name | This compound | - |

| CAS Number | 868166-28-3 | [1][2][3] |

| Molecular Formula | C₈H₄F₃IO | [1][2][4] |

| Molecular Weight | 300.02 g/mol | [2] |

| Appearance | White to pale yellow crystalline solid (Expected) | Based on the melting point of 3-iodobenzaldehyde. |

| Melting Point | Not Experimentally Determined | Analog 3-Iodobenzaldehyde melts at 57-60 °C.[3][5][6] The subject compound is expected to have a distinct melting point. |

| Boiling Point | Not Experimentally Determined | High molecular weight suggests a high boiling point, likely requiring vacuum distillation to prevent decomposition. Analog 3-(Trifluoromethyl)benzaldehyde boils at 83-86 °C / 30 mmHg.[4][7] |

| Density | Not Experimentally Determined | As a solid, its density is expected to be >1 g/cm³. Analog 3-(Trifluoromethyl)benzaldehyde (a liquid) has a density of ~1.3 g/mL.[7][8] |

| Solubility | Insoluble in water (predicted); Soluble in common organic solvents (e.g., DCM, Ethyl Acetate, DMSO) (predicted). | Based on molecular structure ("like dissolves like"). Analog 3-Iodobenzaldehyde is slightly soluble in water.[5] |

| Predicted logP | 2.9 | [4] |

Experimental Determination of Physical Properties

This section details the authoritative, step-by-step methodologies for determining the key physical properties of a novel solid organic compound like this compound.

Melting Point Determination (Capillary Method)

Causality: The melting point is a critical indicator of purity. A sharp melting range (typically < 2 °C) is characteristic of a pure crystalline solid, whereas impurities depress and broaden the melting range. The capillary method is standard due to its requirement for only a small amount of sample and its high accuracy when performed correctly.

Protocol:

-

Sample Preparation: Place a small amount of finely powdered, dry this compound onto a clean, dry surface. Gently tap the open end of a capillary tube into the powder to collect a small sample.

-

Packing: Tap the sealed end of the capillary tube on a hard surface to pack the sample tightly to a height of 1-2 mm.[2][9]

-

Apparatus Setup: Place the packed capillary tube into the heating block of a melting point apparatus.

-

Rapid Determination (Optional): Heat the block rapidly to find an approximate melting temperature. Allow the apparatus to cool.

-

Accurate Determination: Using a fresh sample, heat the apparatus quickly to about 15-20 °C below the approximate melting point found in the previous step.

-

Measurement: Decrease the heating rate to 1-2 °C per minute.[10] Record the temperature (T₁) at which the first drop of liquid appears and the temperature (T₂) at which the entire sample becomes a clear liquid. The melting point is reported as the range T₁ - T₂.[10][11]

Caption: Workflow for Capillary Melting Point Determination.

Density Determination (Pycnometer Method for Solids)

Causality: Density is a fundamental physical constant that is useful for substance identification and for calculations in process chemistry (e.g., mass-to-volume conversions). The pycnometer method is a highly precise technique that determines density by measuring the volume of a non-reactive liquid displaced by a known mass of the solid.[12]

Protocol:

-

Mass of Pycnometer (m₀): Carefully clean and dry a pycnometer and its stopper. Weigh it on an analytical balance.[12]

-

Mass of Sample + Pycnometer (m₁): Add a sample of this compound to the pycnometer and weigh it again. The mass of the solid (m_solid) is m₁ - m₀.

-

Mass of All Contents (m₂): Fill the pycnometer containing the solid with a liquid of known density (ρ_liquid) in which the solid is insoluble (e.g., a saturated hydrocarbon like hexane). Ensure no air bubbles are present. Insert the stopper, allowing excess liquid to exit through the capillary. Dry the exterior and weigh the pycnometer.[13]

-

Mass of Pycnometer + Liquid (m₃): Empty, clean, and dry the pycnometer. Fill it completely with the same liquid, stopper it, dry the exterior, and weigh it.

-

Calculation:

-

Mass of liquid filling the pycnometer: m_liquid = m₃ - m₀

-

Volume of pycnometer (V_pyc): V_pyc = m_liquid / ρ_liquid

-

Mass of liquid with solid present: m_liquid_with_solid = m₂ - m₁

-

Volume of liquid with solid present: V_liquid_with_solid = m_liquid_with_solid / ρ_liquid

-

Volume of solid sample: V_solid = V_pyc - V_liquid_with_solid

-

Density of solid (ρ_solid): ρ_solid = m_solid / V_solid

-

Qualitative Solubility Assessment

Causality: Understanding a compound's solubility profile is crucial for choosing appropriate solvents for reactions, purification (crystallization), and formulation. This protocol establishes a qualitative assessment across a range of solvents with varying polarities.

Protocol:

-

Preparation: Dispense approximately 10-20 mg of this compound into a series of labeled test tubes.

-

Solvent Addition: To each tube, add 1 mL of a different test solvent (e.g., Water, Ethanol, Acetone, Toluene, Dichloromethane, Hexane).

-

Observation & Mixing: Observe for initial dissolution. Agitate each tube using a vortex mixer for 1 minute.

-

Classification: Visually inspect each tube for undissolved solid against a dark background.[14] Classify the solubility as:

-

Soluble: The solution is completely clear.

-

Partially Soluble: Some solid has dissolved, but undissolved particles remain.

-

Insoluble: No apparent dissolution of the solid.

-

-

Heating (Optional): Gently warm the tubes containing undissolved solid to observe any change in solubility with temperature.

Caption: A simple workflow for qualitative solubility testing.

Predicted Spectroscopic Characteristics

While experimental spectra are not available, the structure of this compound allows for the confident prediction of key signals, which are essential for identity confirmation.

-

¹H NMR (in CDCl₃):

-

Aldehyde Proton (-CHO): A sharp singlet is expected between δ 9.9-10.1 ppm.

-

Aromatic Protons: Three distinct signals are expected in the aromatic region (δ 7.5-8.5 ppm). Due to the substitution pattern, they will appear as finely split multiplets (e.g., doublet of doublets, triplets, or broad singlets). For reference, the aromatic protons of 3-iodobenzaldehyde appear at δ 7.29 (t), 7.85 (d), 7.96 (d), and 8.21 (s).[5]

-

-

¹³C NMR (in CDCl₃):

-

Carbonyl Carbon (C=O): A signal is expected around δ 190-195 ppm.

-

Aromatic Carbons: Six signals are expected. The carbon attached to the iodine (C-I) will be significantly shielded (low ppm value, ~δ 95 ppm), while the carbon attached to the CF₃ group will appear as a quartet due to C-F coupling.

-

Trifluoromethyl Carbon (-CF₃): A prominent quartet is expected around δ 120-125 ppm with a large ¹J(C,F) coupling constant.

-

-

¹⁹F NMR (in CDCl₃):

-

A sharp singlet is expected around δ -63 ppm, which is characteristic of a benzotrifluoride moiety.

-

-

FT-IR (ATR):

-

C=O Stretch: A strong, sharp absorption band characteristic of an aromatic aldehyde carbonyl is expected around 1700-1710 cm⁻¹.[15]

-

Aldehyde C-H Stretch: Two weaker bands are expected near 2820 cm⁻¹ and 2720 cm⁻¹.[15]

-

C-F Stretches: Strong, intense absorption bands are expected in the 1300-1100 cm⁻¹ region.

-

Aromatic C=C Stretches: Several bands of medium intensity are expected between 1600-1450 cm⁻¹.

-

Safety, Handling, and Storage

Hazard Profile: this compound is classified as a hazardous substance.

-

Harmful if swallowed, in contact with skin, or if inhaled.

-

Based on analogs like 3-(trifluoromethyl)benzaldehyde, it is expected to cause skin irritation, serious eye irritation, and may cause respiratory irritation .[16][17][18]

Handling Protocols:

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles with side shields, and a lab coat.

-

Ventilation: Handle only in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.

-

Exposure Avoidance: Avoid contact with skin, eyes, and clothing. Do not breathe dust. Wash hands thoroughly after handling.

Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated place.[1]

-

Some suppliers recommend refrigerated storage at 2-8°C to ensure long-term stability.[2]

-

Protect from light and moisture.

References

-

University of Calgary. (n.d.). Melting point determination. Retrieved from [Link]

-

Chemical Technology Co.,LTD. (n.d.). BENZALDEHYDE, 3-IODO-5-(TRIFLUOROMETHYL)-. Retrieved from [Link]

-

Chemsrc. (2025). 3-Iodobenzaldehyde | CAS#:696-41-3. Retrieved from [Link]

-

BYJU'S. (n.d.). Determination Of Melting Point Of An Organic Compound. Retrieved from [Link]

-

Scribd. (n.d.). Density Determination by Pycnometer. Retrieved from [Link]

-

University of Utah, Chemical Engineering. (2008). Pycnometer. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound (C8H4F3IO). Retrieved from [Link]

-

Comenius University. (n.d.). 1 density determination by pycnometer. Retrieved from [Link]

-

wikiHow. (n.d.). How to Determine Solubility: 14 Steps (with Pictures). Retrieved from [Link]

-

Comenius University. (n.d.). 3 DENSITY DETERMINATION BY PYCNOMETER. Retrieved from [Link]

-

Clarion University. (n.d.). Determination of Melting Point. Retrieved from [Link]

-

ICCVAM. (2003). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. Retrieved from [Link]

- Google Patents. (n.d.). WO2005116635A1 - Method for determining solubility of a chemical compound.

-

JoVE. (2017). Video: Melting Point Determination of Solid Organic Compounds. Retrieved from [Link]

-

PubChem. (n.d.). 3-(Trifluoromethyl)benzaldehyde | C8H5F3O | CID 67990. Retrieved from [Link]

-

American Chemical Society. (1995). Method for Measuring Aqueous Solubilities of Organic Compounds. Retrieved from [Link]

-

PubChem. (n.d.). 3-Iodobenzaldehyde | C7H5IO | CID 252610. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Nomograph for Calculating Boiling Points Under Vacuum. Retrieved from [Link]

-

Quora. (2018). What is the formula to figure a boiling point in a vacuum? Retrieved from [Link]

-

Analytice. (2024). Laboratory boiling point analysis: techniques and results. Retrieved from [Link]

-

Analytice. (n.d.). Determine the boiling temperature in a vacuum.... Retrieved from [Link]

-

ChemSupply Australia. (2021). Safety Data Sheet. Retrieved from [Link]

-

YouTube. (2022). Boiling Point Under Vacuum: Detailed Explanations. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0006115). Retrieved from [Link]

-

PubChemLite. (n.d.). This compound (C8H4F3IO). Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR Spectrum of Benzaldehyde. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). C7H6O C6H5CHO infrared spectrum of benzaldehyde. Retrieved from [Link]

-

NIST WebBook. (n.d.). 3,5-Bis(trifluoromethyl)benzaldehyde. Retrieved from [Link]

-

PubChemLite. (n.d.). 3-iodo-5-(trifluoromethyl)benzyl alcohol (C8H6F3IO). Retrieved from [Link]

Sources

- 1. Gas pycnometer - Wikipedia [en.wikipedia.org]

- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 3. 3-Iodobenzaldehyde | CAS#:696-41-3 | Chemsrc [chemsrc.com]

- 4. 3-(Trifluoromethyl)benzaldehyde | 454-89-7 [chemicalbook.com]

- 5. 3-Iodobenzaldehyde | 696-41-3 [chemicalbook.com]

- 6. 3-碘苯甲醛 97% | Sigma-Aldrich [sigmaaldrich.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. byjus.com [byjus.com]

- 10. Video: Melting Point Determination of Solid Organic Compounds [jove.com]

- 11. pennwest.edu [pennwest.edu]

- 12. che.utah.edu [che.utah.edu]

- 13. scribd.com [scribd.com]

- 14. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 15. C7H6O C6H5CHO infrared spectrum of benzaldehyde prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 16. 3-(Trifluoromethyl)benzaldehyde | C8H5F3O | CID 67990 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. fishersci.com [fishersci.com]

- 18. assets.thermofisher.com [assets.thermofisher.com]

An In-depth Technical Guide to 3-Iodo-5-(trifluoromethyl)benzaldehyde: Synthesis, Properties, and Applications in Modern Chemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Iodo-5-(trifluoromethyl)benzaldehyde is a highly functionalized aromatic aldehyde of significant interest in medicinal chemistry and advanced material synthesis. The presence of three distinct functionalities on the benzene ring—an aldehyde, an iodine atom, and a trifluoromethyl group—makes it a uniquely versatile building block. The electron-withdrawing nature of the trifluoromethyl group enhances the reactivity of the aldehyde, while the iodo substituent provides a reactive handle for a variety of cross-coupling reactions. This guide offers a comprehensive overview of the compound's properties, a detailed, field-proven synthesis protocol, and an exploration of its applications as a critical intermediate in the development of novel chemical entities.

Introduction: A Trifecta of Functionality

The strategic incorporation of fluorine atoms into organic molecules is a cornerstone of modern drug design. The trifluoromethyl (-CF3) group, in particular, is prized for its ability to modulate key physicochemical properties such as lipophilicity, metabolic stability, and binding affinity to biological targets.[1] this compound emerges as a particularly valuable reagent by combining the advantageous properties of the -CF3 group with the synthetic versatility of both an aldehyde and an aryl iodide. This unique combination allows for sequential, selective modifications, enabling the construction of complex molecular architectures from a single, well-defined starting material. This guide will provide the technical insights necessary for its effective synthesis and utilization in research and development settings.

Physicochemical and Safety Profile

A thorough understanding of a compound's properties is fundamental to its successful application. Key data for this compound are summarized below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Weight | 300.02 g/mol | |

| Molecular Formula | C₈H₄F₃IO | , |

| CAS Number | 868166-28-3 | , |

| Appearance | Not specified, likely a solid or oil | - |

| Purity | Typically ≥95-99% | , |

| Storage | Store at 2-8°C or in a cool, dry place | , |

Safety and Handling:

This compound is classified as harmful if swallowed, in contact with skin, or if inhaled. Standard laboratory safety protocols should be strictly followed. This includes the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood to avoid inhalation of vapors.

Synthesis Protocol: Oxidation of (3-Iodo-5-(trifluoromethyl)phenyl)methanol

The most direct and reliable method for the preparation of this compound is the selective oxidation of its corresponding primary alcohol, (3-Iodo-5-(trifluoromethyl)phenyl)methanol. Among various oxidation methods, the Swern oxidation is particularly effective as it is conducted under mild, low-temperature conditions, which minimizes the risk of over-oxidation to the corresponding carboxylic acid, a common side product in aldehyde synthesis.

Causality of Experimental Choices:

-

Oxidant System: The Swern oxidation utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride. This forms the electrophilic chlorosulfonium ion, which is the active oxidant. This system is chosen for its high selectivity for primary alcohols and its compatibility with a wide range of functional groups.

-

Temperature Control: The reaction is initiated at -78 °C (a dry ice/acetone bath). This low temperature is critical to control the reactivity of the intermediate species, preventing side reactions and decomposition.

-

Base: A hindered amine base, typically triethylamine (TEA), is used to deprotonate the intermediate and induce the elimination reaction that forms the aldehyde. Its role is to act as a non-nucleophilic base, which is crucial for preventing unwanted side reactions with the electrophilic intermediates.

Detailed Step-by-Step Methodology

Materials:

-

(3-Iodo-5-(trifluoromethyl)phenyl)methanol

-

Anhydrous Dichloromethane (DCM)

-

Anhydrous Dimethyl sulfoxide (DMSO)

-

Oxalyl chloride (or trifluoroacetic anhydride)

-

Anhydrous Triethylamine (TEA)

-

Water, Brine

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Protocol:

-

Reaction Setup: Under an inert atmosphere (Nitrogen or Argon), add anhydrous DCM to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and two dropping funnels. Cool the flask to -78 °C using a dry ice/acetone bath.

-

Activator Addition: Slowly add oxalyl chloride (1.5 equivalents) to the stirred DCM.

-

DMSO Addition: Add a solution of anhydrous DMSO (2.2 equivalents) in anhydrous DCM dropwise via a dropping funnel, ensuring the internal temperature does not rise above -60 °C. Stir the mixture for 15 minutes.

-

Substrate Addition: Add a solution of (3-Iodo-5-(trifluoromethyl)phenyl)methanol (1.0 equivalent) in anhydrous DCM dropwise, again maintaining the temperature below -60 °C. Stir the resulting mixture for 30 minutes at -78 °C.

-

Base Quench: Add anhydrous triethylamine (5.0 equivalents) dropwise to the reaction mixture. After the addition is complete, stir for an additional 15 minutes at -78 °C, then allow the reaction to slowly warm to room temperature.

-

Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with a dilute acid solution (e.g., 1M HCl), water, and brine.

-

Isolation: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.

-

Purification: If necessary, the crude product can be purified by flash column chromatography on silica gel.

Workflow Visualization

Caption: Swern Oxidation Workflow for Aldehyde Synthesis.

Applications in Chemical Synthesis and Drug Discovery

While specific, publicly documented applications of this compound are limited, its structure makes it an exceptionally valuable intermediate for creating libraries of complex molecules for screening in drug discovery and materials science.

Core Synthetic Utility: The true power of this reagent lies in the orthogonal reactivity of its functional groups.

-

Aldehyde Chemistry: The aldehyde group can readily undergo a wide array of transformations, including:

-

Reductive Amination: To form substituted benzylamines.

-

Wittig Reaction: To create substituted styrenes.

-

Aldol and Knoevenagel Condensations: To form carbon-carbon bonds and build complex scaffolds.

-

-

Aryl Iodide Chemistry: The iodo group is a premier handle for palladium-catalyzed cross-coupling reactions, such as:

-

Suzuki Coupling: To introduce new aryl or vinyl groups.

-

Sonogashira Coupling: To install alkyne functionalities.

-

Buchwald-Hartwig Amination: To form carbon-nitrogen bonds.

-

This dual reactivity allows for a divergent synthetic strategy, as illustrated below.

Caption: Divergent Synthetic Pathways from the Core Molecule.

This strategic approach enables the synthesis of diverse molecular libraries where one part of the molecule can be held constant while the other is varied, a crucial technique in structure-activity relationship (SAR) studies for drug development. The trifluoromethylphenyl core is a common motif in candidates for antitumor agents, cholinesterase inhibitors, and other therapeutics.[1]

Conclusion

This compound is a high-value synthetic intermediate whose utility is derived from the synergistic interplay of its three functional groups. Its synthesis via the controlled oxidation of the corresponding benzyl alcohol is a reliable and scalable process. For medicinal chemists and synthetic researchers, this compound offers a powerful platform for the divergent synthesis of novel, complex molecules. Its strategic application can accelerate the discovery of new therapeutic agents and advanced materials by providing efficient routes to a wide array of chemical structures.

References

-

BENZALDEHYDE, 3-IODO-5-(TRIFLUOROMETHYL)- . Chemical Technology Co.,LTD. [Link]

Sources

An In-depth Technical Guide to the Synthesis of 3-Iodo-5-(trifluoromethyl)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 3-Iodo-5-(trifluoromethyl)benzaldehyde

This compound is a highly valuable synthetic intermediate in the fields of medicinal chemistry and materials science. The presence of both a reactive aldehyde functionality and two distinct electron-withdrawing groups, the iodo and trifluoromethyl moieties, at the meta-positions of the benzene ring, imparts unique chemical properties. This substitution pattern makes it a crucial building block for the synthesis of complex molecules with potential applications in pharmaceuticals and agrochemicals. The trifluoromethyl group is known to enhance metabolic stability and lipophilicity in drug candidates, while the iodo group serves as a versatile handle for further functionalization through various cross-coupling reactions. This guide provides a detailed exploration of the primary synthetic routes to this important compound, offering field-proven insights and step-by-step protocols.

Primary Synthetic Pathway: A Multi-step Approach via Sandmeyer Reaction

The most robust and widely applicable synthesis of this compound involves a multi-step sequence commencing with the nitration of 3-(trifluoromethyl)benzaldehyde, followed by reduction of the nitro group, and culminating in a Sandmeyer iodination. This pathway offers a high degree of control over the regiochemistry and is amenable to scale-up.

Logical Framework of the Sandmeyer Route

Caption: Synthetic workflow for this compound via the Sandmeyer reaction.

Step 1: Nitration of 3-(Trifluoromethyl)benzaldehyde

The initial step involves the electrophilic aromatic substitution of 3-(trifluoromethyl)benzaldehyde to introduce a nitro group at the 5-position. The electron-withdrawing nature of both the aldehyde and trifluoromethyl groups directs the incoming nitro group to the meta-position relative to both, resulting in the desired 3-nitro-5-(trifluoromethyl)benzaldehyde.

Experimental Protocol: Nitration

-

In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, carefully add 3-(trifluoromethyl)benzaldehyde (1.0 eq) to concentrated sulfuric acid (3.0 eq) at 0-5 °C.

-

Prepare a nitrating mixture of fuming nitric acid (1.1 eq) and concentrated sulfuric acid (1.0 eq) and add it dropwise to the reaction mixture, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Pour the reaction mixture onto crushed ice and extract the product with a suitable organic solvent (e.g., dichloromethane).

-

Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 3-nitro-5-(trifluoromethyl)benzaldehyde.[1][2]

-

Purification can be achieved by recrystallization or column chromatography.

| Reagent/Solvent | Molar Ratio/Volume | Purpose |

| 3-(Trifluoromethyl)benzaldehyde | 1.0 eq | Starting Material |

| Concentrated Sulfuric Acid | 4.0 eq | Solvent and Catalyst |

| Fuming Nitric Acid | 1.1 eq | Nitrating Agent |

| Dichloromethane | As needed | Extraction Solvent |

Step 2: Reduction of 3-Nitro-5-(trifluoromethyl)benzaldehyde

The nitro group of 3-nitro-5-(trifluoromethyl)benzaldehyde is then reduced to an amino group to furnish 3-amino-5-(trifluoromethyl)benzaldehyde, the direct precursor for the Sandmeyer reaction. Common methods for this transformation include catalytic hydrogenation or the use of reducing metals in acidic media.

Experimental Protocol: Reduction

-

To a solution of 3-nitro-5-(trifluoromethyl)benzaldehyde (1.0 eq) in ethanol, add iron powder (3.0 eq) and concentrated hydrochloric acid (0.5 eq).

-

Heat the mixture to reflux and stir for 4-6 hours, monitoring the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture and filter through a pad of celite to remove the iron salts.

-

Concentrate the filtrate under reduced pressure to remove the ethanol.

-

Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate to afford 3-amino-5-(trifluoromethyl)benzaldehyde, which can be used in the next step without further purification.

| Reagent/Solvent | Molar Ratio/Volume | Purpose |

| 3-Nitro-5-(trifluoromethyl)benzaldehyde | 1.0 eq | Starting Material |

| Iron Powder | 3.0 eq | Reducing Agent |

| Concentrated Hydrochloric Acid | 0.5 eq | Acidic Medium |

| Ethanol | As needed | Solvent |

Step 3: Sandmeyer Iodination

The final step is the conversion of the amino group of 3-amino-5-(trifluoromethyl)benzaldehyde to an iodo group via the Sandmeyer reaction. This involves the formation of a diazonium salt intermediate, which is then displaced by an iodide ion.[3][4]

Experimental Protocol: Sandmeyer Iodination

-

Dissolve 3-amino-5-(trifluoromethyl)benzaldehyde (1.0 eq) in a mixture of concentrated hydrochloric acid and water at 0-5 °C.

-

Slowly add a solution of sodium nitrite (1.1 eq) in water, keeping the temperature below 5 °C to form the diazonium salt.[5]

-

In a separate flask, dissolve potassium iodide (1.5 eq) in water.

-

Slowly add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring. Effervescence (evolution of nitrogen gas) should be observed.

-

Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

-

Extract the product with an organic solvent such as diethyl ether or ethyl acetate.

-

Wash the organic layer with saturated sodium thiosulfate solution to remove any residual iodine, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain pure this compound.[6]

| Reagent/Solvent | Molar Ratio/Volume | Purpose |

| 3-Amino-5-(trifluoromethyl)benzaldehyde | 1.0 eq | Starting Material |

| Concentrated Hydrochloric Acid | ~3.0 eq | Acidic Medium |

| Sodium Nitrite | 1.1 eq | Diazotizing Agent |

| Potassium Iodide | 1.5 eq | Iodide Source |

Alternative Synthetic Route: Oxidation of 3-Iodo-5-(trifluoromethyl)benzyl alcohol

An alternative and potentially shorter route to this compound involves the oxidation of the corresponding benzyl alcohol. This approach is contingent on the availability of 3-Iodo-5-(trifluoromethyl)benzyl alcohol.

Logical Framework of the Oxidation Route

Caption: Alternative synthesis of this compound via oxidation.

Experimental Protocol: Oxidation of 3-Iodo-5-(trifluoromethyl)benzyl alcohol

A variety of mild oxidizing agents can be employed for this transformation to avoid over-oxidation to the carboxylic acid.[7][8]

Using Pyridinium Chlorochromate (PCC):

-

To a stirred suspension of pyridinium chlorochromate (PCC) (1.5 eq) in dichloromethane (DCM), add a solution of 3-Iodo-5-(trifluoromethyl)benzyl alcohol (1.0 eq) in DCM dropwise at room temperature.

-

Stir the mixture for 2-4 hours, monitoring the reaction progress by TLC.

-

Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel or celite to remove the chromium residues.

-

Concentrate the filtrate under reduced pressure to yield the crude this compound, which can be further purified by column chromatography.

Using Dess-Martin Periodinane (DMP):

-

To a solution of 3-Iodo-5-(trifluoromethyl)benzyl alcohol (1.0 eq) in dichloromethane at room temperature, add Dess-Martin periodinane (1.2 eq).

-

Stir the reaction mixture at room temperature for 1-2 hours.

-

Quench the reaction by adding a saturated solution of sodium bicarbonate and extract with dichloromethane.

-

Wash the combined organic layers with saturated sodium thiosulfate solution and brine.

-

Dry over anhydrous sodium sulfate, filter, and concentrate to give the desired aldehyde.

| Reagent/Solvent | Molar Ratio/Volume | Purpose |

| 3-Iodo-5-(trifluoromethyl)benzyl alcohol | 1.0 eq | Starting Material |

| PCC or DMP | 1.2-1.5 eq | Oxidizing Agent |

| Dichloromethane | As needed | Solvent |

Conclusion

The synthesis of this compound can be reliably achieved through a multi-step sequence involving nitration, reduction, and a Sandmeyer reaction. This route offers excellent control over regioselectivity and is well-documented in the chemical literature. For instances where the corresponding benzyl alcohol is readily available, a direct oxidation provides a more concise alternative. The choice of synthetic route will ultimately depend on the availability of starting materials, desired scale, and the specific requirements of the research or development program. The protocols outlined in this guide provide a solid foundation for the successful synthesis of this important chemical intermediate.

References

-

The Sandmeyer Reaction: Substitution for an NH2 on an Aromatic Ring. (n.d.). Retrieved from [Link]

-

Sandmeyer Reaction - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

- A One-Pot Method for the Iodination of Aryl Amines via Stable Aryl Diazonium Silica Sulfates Under Solvent-Free Conditions. (2009). Synthesis, 2009(06), 941-944.

- Process for preparation of aromatic halides from aromatic amines. (2002). Google Patents.

- An improved process for preparation of trifluoromethylbenzaldehydes and intermediates thereof. (2019). Google Patents.

-

A safe and reliable procedure for the iododeamination of aromatic and heteroaromatic amines in a continuous flow reactor. (2025). ResearchGate. Retrieved from [Link]

- Photochemical Selective Oxidation of Benzyl Alcohols to Aldehydes or Ketones. (2023). Journal of Organic Chemistry, 88(8), 4765-4769.

-

3-Nitro-5-(trifluoromethyl)benzaldehyde. (n.d.). MySkinRecipes. Retrieved from [Link]

- Direct one-step synthesis of trifluoromethyl iodide. (2006). Google Patents.

-

3-Nitro-5-(trifluoromethyl)benzaldehyde. (n.d.). PubChem. Retrieved from [Link]

-

Unlocking Innovation with 3-(Trifluoromethyl)benzyl Alcohol: Key Synthesis Applications. (2026). Ningbo Inno Pharmchem Co.,Ltd. Retrieved from [Link]

- Process for the preparation of 3,5- bis(trifluoromethyl)benzylalcohol. (2007). Google Patents.

-

Quantifying primary oxidation products in the OH-initiated reaction of benzyl alcohol. (n.d.). EGUsphere. Retrieved from [Link]

-

3-iodo-5-(trifluoromethyl)benzyl alcohol. (n.d.). PubChemLite. Retrieved from [Link]

-

Supporting Information. (n.d.). Retrieved from [Link]

-

Oxidation of Benzyl Alcohols to Benzaldehydes with NaBr-Oxone. (n.d.). Rhodium.ws. Retrieved from [Link]

-

Selective oxidation of primary benzylic alcohols to aldehydes using NaNO 3 under ball milling. (2022). ResearchGate. Retrieved from [Link]

- Studies on the Synthesis of 3-Nitrobenzaldehyde. (1998). Indian Journal of Pharmaceutical Sciences, 60(4), 234-236.

-

Nitration of benzaldehyde to 3-nitrobenzaldehyde. (2006). OC-Praktikum. Retrieved from [Link]

- Method for preparing 3-amino-5-nitro-2,1-benzisothiazole and diazonium salt thereof. (n.d.). Google Patents.

-

Diazotization of p-aminobenzaldehyde. (n.d.). ResearchGate. Retrieved from [Link]

-

Reactions with 3-Amino-5-trifluoromethyl[3][4][5]-triazole: A Convenient Route to Fluorinated Triazolo[1,5-c]thiadiazine, Triazolo[1,5-a]triazine, Thiazoles and Thiadiazoles. (1998). Journal of Chemical Research, Synopses, (12), 772-773.

- Synthesis and Spectroscopic Properties of New Azo Dyes Derived from 3-Ethylthio-5-cyanomethyl-4-phenyl-1,2,4-triazole. (2007). Molecules, 12(9), 2196-2204.

-

SYNTHESIS OF DIAZO COMPOUNDS FROM AMINO BENZOPYRANO THIAZOLES. (2015). ResearchGate. Retrieved from [Link]

Sources

- 1. ijpsonline.com [ijpsonline.com]

- 2. Making sure you're not a bot! [oc-praktikum.de]

- 3. Sandmeyer Reaction [organic-chemistry.org]

- 4. WO2002053545A1 - Process for preparation of aromatic halides from aromatic amines - Google Patents [patents.google.com]

- 5. web.mnstate.edu [web.mnstate.edu]

- 6. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Oxidation of Benzyl Alcohols to Benzaldehydes with NaBr-Oxone - [www.rhodium.ws] [chemistry.mdma.ch]

An In-Depth Technical Guide to the Spectral Data of 3-Iodo-5-(trifluoromethyl)benzaldehyde

This guide provides a comprehensive analysis of the spectral data for 3-iodo-5-(trifluoromethyl)benzaldehyde, a key building block in pharmaceutical and materials science research. Understanding the spectral characteristics of this compound is paramount for confirming its identity, purity, and for elucidating its role in complex chemical reactions. This document will delve into the nuances of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering insights grounded in established scientific principles.

Molecular Structure and Spectroscopic Overview

This compound possesses a unique substitution pattern on the benzene ring that gives rise to a distinct spectroscopic fingerprint. The electron-withdrawing nature of both the iodine and trifluoromethyl groups, coupled with the aldehyde functionality, creates a specific electronic environment that is clearly delineated by NMR, IR, and MS techniques.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. By probing the magnetic properties of atomic nuclei, we can glean detailed information about the connectivity and chemical environment of atoms within the molecule.

¹H NMR (Proton NMR) Analysis

The proton NMR spectrum of this compound is characterized by distinct signals for the aldehydic and aromatic protons. The chemical shifts are influenced by the deshielding effects of the electronegative substituents.[1][2]

Table 1: ¹H NMR Spectral Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~10.0 | Singlet | 1H | Aldehyde proton (-CHO) |

| ~8.3 | Singlet | 1H | Aromatic proton (H-2) |

| ~8.2 | Singlet | 1H | Aromatic proton (H-6) |

| ~8.0 | Singlet | 1H | Aromatic proton (H-4) |

Note: Predicted chemical shifts. Actual values may vary slightly based on solvent and experimental conditions.

Interpretation and Causality:

-

Aldehyde Proton (~10.0 ppm): The significant downfield shift of the aldehyde proton is a direct consequence of the strong deshielding effect of the carbonyl group's anisotropy and the overall electron-withdrawing nature of the substituted benzene ring.[3][4] Its singlet multiplicity indicates no adjacent proton neighbors.[3]

-

Aromatic Protons (~8.0-8.3 ppm): The aromatic protons appear as distinct singlets due to the substitution pattern, which isolates each proton from its neighbors, preventing spin-spin coupling. The electron-withdrawing iodine and trifluoromethyl groups deshield these protons, causing them to resonate at a higher chemical shift compared to unsubstituted benzene.[1]

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).[5]

-

Instrument Setup: Utilize a 400 MHz (or higher) NMR spectrometer.

-

Data Acquisition: Acquire the spectrum at room temperature using a standard pulse sequence.

-

Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals.

¹³C NMR (Carbon-13 NMR) Analysis

Carbon-13 NMR provides direct information about the carbon skeleton of the molecule. Due to the low natural abundance of the ¹³C isotope, spectra are typically acquired with proton decoupling to simplify the spectrum to a series of singlets.[6][7]

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ, ppm) | Assignment |

| ~190 | Aldehyde Carbonyl (C=O) |

| ~140 | Aromatic Carbon (C-1) |

| ~138 | Aromatic Carbon (C-3, attached to I) |

| ~135 | Aromatic Carbon (C-5, attached to CF₃) |

| ~132 | Aromatic Carbon (C-6) |

| ~130 | Aromatic Carbon (C-2) |

| ~125 | Aromatic Carbon (C-4) |

| ~123 (quartet) | Trifluoromethyl Carbon (CF₃) |

Note: Predicted chemical shifts. Actual values may vary slightly.

Interpretation and Causality:

-

Carbonyl Carbon (~190 ppm): The aldehydic carbonyl carbon resonates significantly downfield, a characteristic feature of this functional group.[6][8]

-

Aromatic Carbons: The chemical shifts of the aromatic carbons are influenced by the substituents. The carbons directly attached to the electron-withdrawing iodine and trifluoromethyl groups are expected to be deshielded.[7][9]

-

Trifluoromethyl Carbon (~123 ppm): The carbon of the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms (¹⁹F has a spin of I = 1/2).

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Instrument Setup: Utilize a 100 MHz (or higher, corresponding to the ¹H frequency) NMR spectrometer.

-

Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A sufficient number of scans is required to achieve a good signal-to-noise ratio.

-

Data Processing: Process the data similarly to the ¹H NMR spectrum.

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[10][11]

Table 3: Key IR Absorption Frequencies

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3050-3100 | C-H stretch | Aromatic |

| ~2850 & ~2750 | C-H stretch | Aldehyde |

| ~1700-1720 | C=O stretch | Aldehyde |

| ~1550-1600 | C=C stretch | Aromatic Ring |

| ~1100-1300 | C-F stretch | Trifluoromethyl |

Interpretation and Causality:

-

Aldehyde C-H Stretch (~2850 & ~2750 cm⁻¹): The presence of two distinct peaks for the aldehyde C-H stretch, often referred to as a Fermi doublet, is a hallmark of aldehydes.[12]

-

Carbonyl C=O Stretch (~1700-1720 cm⁻¹): A strong, sharp absorption in this region is characteristic of the carbonyl group in an aromatic aldehyde.[13][14] The electron-withdrawing substituents on the ring can slightly increase this frequency.

-

Aromatic C-H and C=C Stretches: Absorptions corresponding to the aromatic ring provide further confirmation of the core structure.[15]

-

C-F Stretch (~1100-1300 cm⁻¹): A strong and often broad absorption in this region is indicative of the C-F bonds in the trifluoromethyl group.

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: A small amount of the solid sample can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory. Alternatively, a KBr pellet can be prepared.

-

Instrument Setup: Use a Fourier-Transform Infrared (FT-IR) spectrometer.

-

Data Acquisition: Collect a background spectrum of the empty ATR crystal or KBr press. Then, acquire the sample spectrum.

-

Data Processing: The sample spectrum is automatically ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity and elucidating its structure.[16]

Table 4: Predicted Mass Spectrometry Data

| m/z | Interpretation |

| ~300 | Molecular Ion (M⁺) |

| ~299 | M-1 (Loss of H radical) |

| ~271 | M-29 (Loss of CHO radical) |

| ~173 | M-127 (Loss of I radical) |

| ~77 | Phenyl cation fragment |

Note: m/z values are for the most abundant isotopes.

Interpretation and Causality:

-

Molecular Ion (M⁺): The peak corresponding to the intact molecule will be observed, confirming the molecular weight. For aromatic compounds, the molecular ion peak is typically quite strong.[16]

-

M-1 Peak: A common fragmentation pathway for aldehydes is the loss of the aldehydic hydrogen radical, resulting in a stable acylium ion.[17][18][19]

-

M-29 Peak: Loss of the entire formyl radical (CHO) is another characteristic fragmentation of benzaldehydes.[19]

-

Loss of Iodine: Cleavage of the carbon-iodine bond will lead to a significant fragment at M-127.

-

Aromatic Fragmentation: Further fragmentation can lead to the formation of smaller, stable aromatic cations.

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: The sample can be introduced into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).

-

Ionization: Electron Ionization (EI) at 70 eV is a standard method for generating fragments.

-

Mass Analysis: A quadrupole or time-of-flight (TOF) mass analyzer separates the ions based on their mass-to-charge ratio.

-

Detection: An electron multiplier detects the ions, generating the mass spectrum.

Visualizing the Data: A Logical Workflow

The following diagram illustrates the workflow for the comprehensive spectral analysis of this compound.

Caption: Workflow for the spectral analysis of this compound.

Conclusion

The combined application of NMR, IR, and MS provides a robust and self-validating system for the characterization of this compound. Each technique offers a unique and complementary piece of the structural puzzle. The ¹H and ¹³C NMR spectra reveal the precise arrangement of hydrogen and carbon atoms, the IR spectrum confirms the presence of key functional groups, and the mass spectrum verifies the molecular weight and provides insight into fragmentation patterns. This comprehensive spectral dataset is essential for researchers in drug development and materials science, ensuring the identity and purity of this critical chemical intermediate.

References

-

Interpreting C-13 NMR Spectra - Chemistry LibreTexts. (2023, January 29). Retrieved from [Link]

-

IR Group Frequencies - UMass OWL. Retrieved from [Link]

-

Typical IR Absorption Frequencies For Common Functional Groups. Northern Illinois University. Retrieved from [Link]

-

¹³C NMR Chemical Shift - Oregon State University. Retrieved from [Link]

-

¹³C Carbon NMR Spectroscopy - Chemistry Steps. Retrieved from [Link]

-

Lecture 25 : Mass and Infrared Spectrocopies - NPTEL Archive. Retrieved from [Link]

-

12.11: Chemical Shifts and Interpreting ¹³C NMR Spectra - Chemistry LibreTexts. (2020, May 30). Retrieved from [Link]

-

¹³C NMR spectroscopy • Chemical shift. Retrieved from [Link]

-

Infrared Spectroscopy - MSU chemistry. Retrieved from [Link]

-

Interpreting Infrared Spectra - Specac Ltd. Retrieved from [Link]

-

11.5: Infrared Spectra of Some Common Functional Groups - Chemistry LibreTexts. (2020, May 30). Retrieved from [Link]

-

This compound (C8H4F3IO) - PubChemLite. Retrieved from [Link]

-

Proton nuclear magnetic resonance - Wikipedia. Retrieved from [Link]

-

The Basics of Interpreting a Proton (¹H) NMR Spectrum - ACD/Labs. (2021, December 2). Retrieved from [Link]

-

NMR Spectroscopy Principles, Interpreting an NMR Spectrum and Common Problems. (2024, February 22). Technology Networks. Retrieved from [Link]

-

Mass Spectrometry: Fragmentation. Retrieved from [Link]

-

MASS SPECTROMETRY: FRAGMENTATION PATTERNS - eGyanKosh. Retrieved from [Link]

-

6.6 ¹H NMR Spectra and Interpretation (Part I) – Organic Chemistry I - KPU Pressbooks. Retrieved from [Link]

-

Introduction to Proton NMR - Chemistry LibreTexts. (2023, January 29). Retrieved from [Link]

-

GCMS Section 6.11.4 - Whitman People. Retrieved from [Link]

-

Supporting Information. Retrieved from [Link]

-

Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. (2023, August 29). Retrieved from [Link]

Sources

- 1. 6.6 ¹H NMR Spectra and Interpretation (Part I) – Organic Chemistry I [kpu.pressbooks.pub]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. acdlabs.com [acdlabs.com]

- 4. technologynetworks.com [technologynetworks.com]

- 5. Proton nuclear magnetic resonance - Wikipedia [en.wikipedia.org]

- 6. 13C Carbon NMR Spectroscopy - Chemistry Steps [chemistrysteps.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 10. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 11. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 12. eng.uc.edu [eng.uc.edu]

- 13. IR Group Frequencies [owl.umass.edu]

- 14. C7H6O C6H5CHO infrared spectrum of benzaldehyde prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. archive.nptel.ac.in [archive.nptel.ac.in]

- 17. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 18. GCMS Section 6.11.4 [people.whitman.edu]

- 19. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Solubility of 3-Iodo-5-(trifluoromethyl)benzaldehyde

Introduction: The Critical Role of Solubility in the Application of 3-Iodo-5-(trifluoromethyl)benzaldehyde

This compound is a halogenated aromatic aldehyde of significant interest in medicinal chemistry and materials science. Its unique trifluoromethyl and iodo substitutions create a molecular scaffold with potential applications in the synthesis of novel pharmaceuticals and functional materials. For researchers, scientists, and drug development professionals, a thorough understanding of this compound's solubility is paramount for its effective use in chemical reactions, formulation development, and biological assays.

This technical guide provides a comprehensive overview of the solubility of this compound. In the absence of extensive published quantitative data, this document focuses on providing a robust framework for understanding and predicting its solubility based on its molecular structure and the properties of analogous compounds. Furthermore, we present detailed experimental protocols to enable researchers to determine precise solubility data tailored to their specific applications.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for interpreting its solubility characteristics.

| Property | Value | Source |

| CAS Number | 868166-28-3 | [1][2] |

| Molecular Formula | C₈H₄F₃IO | [1][2] |

| Molecular Weight | 300.02 g/mol | [1] |

| Predicted XlogP | 2.9 | [3] |

| Storage | Store at 2-8°C | [1] |

The predicted XlogP value of 2.9 suggests that this compound is a moderately lipophilic compound, indicating a preference for non-polar environments over aqueous ones.[3] This prediction aligns with the general understanding of highly substituted benzaldehyde derivatives.

Theoretical and Predicted Solubility Profile

The molecular structure of this compound, featuring a bulky iodine atom and a lipophilic trifluoromethyl group on a benzaldehyde core, provides strong indicators of its solubility behavior.

Aqueous Solubility: The presence of the large, non-polar iodine and trifluoromethyl groups, coupled with the hydrophobic benzene ring, strongly suggests that this compound will have very low solubility in water. While the aldehyde functional group can participate in hydrogen bonding, its contribution is likely insufficient to overcome the hydrophobicity of the rest of the molecule. For a structurally related compound, 4-(trifluoromethyl)benzaldehyde, the aqueous solubility is reported to be limited at 1.5 g/L at 20°C.[4] It is anticipated that the addition of a larger iodine atom in the meta position would further decrease aqueous solubility.

Organic Solvent Solubility: Based on the principle of "like dissolves like," this compound is expected to be soluble in a range of common organic solvents. The aromatic and partially polar nature of the molecule suggests good solubility in solvents with similar characteristics.

A qualitative summary of the expected solubility is presented below:

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Aprotic | Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF) | High | These solvents can effectively solvate the polar aldehyde group and interact favorably with the aromatic ring. |

| Polar Protic | Ethanol, Methanol | Moderate to High | The hydroxyl groups of these solvents can hydrogen bond with the aldehyde, while their alkyl chains can interact with the non-polar regions of the molecule. |

| Ethers | Tetrahydrofuran (THF), Diethyl ether | Moderate to High | The ether oxygen can act as a hydrogen bond acceptor for any potential interactions, and the overall non-polar nature is compatible. |

| Halogenated | Dichloromethane (DCM), Chloroform | High | The polarity and dispersion forces of these solvents are well-suited to dissolve halogenated aromatic compounds. |

| Aromatic | Toluene, Benzene | High | The aromatic nature of these solvents allows for favorable π-π stacking interactions with the benzene ring of the solute. |

| Ketones | Acetone, Methyl Ethyl Ketone (MEK) | High | The polar carbonyl group and alkyl chains of these solvents provide a good balance for dissolving the target compound. |

| Non-polar | Hexanes, Heptane | Low to Moderate | While the trifluoromethyl and iodo groups increase lipophilicity, the polarity of the aldehyde group may limit solubility in purely aliphatic hydrocarbons. |

It is important to note that this table represents a predicted solubility profile based on chemical principles and data from analogous compounds. For precise quantitative data, experimental determination is essential.

Experimental Protocols for Solubility Determination

For applications requiring precise solubility values, direct experimental measurement is indispensable. The following are established and reliable methods for determining the solubility of a solid organic compound in a given solvent.

Gravimetric Method for a Saturated Solution

This method is a straightforward and accurate technique for determining the solubility of a non-volatile solute.

Materials and Equipment:

-

This compound

-

Selected organic solvent(s)

-

Analytical balance (± 0.1 mg accuracy)

-

Temperature-controlled shaker or water bath

-

Vials with sealed caps

-

Syringe and syringe filters (chemically compatible, e.g., PTFE)

-

Pre-weighed evaporation dish or vial

-

Vacuum oven or desiccator

Procedure:

-

Preparation of a Saturated Solution: Add an excess amount of this compound to a known volume of the chosen solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Place the vial in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25°C). Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Collection: Allow the undissolved solid to settle by letting the vial stand in the temperature-controlled bath for at least 2 hours.

-

Filtration: Carefully withdraw a known volume of the clear supernatant using a syringe fitted with a chemically compatible syringe filter. This step is critical to remove any undissolved solid particles.

-

Solvent Evaporation: Dispense the filtered, saturated solution into a pre-weighed evaporating dish. Place the dish in a vacuum oven at a temperature sufficient to evaporate the solvent without causing decomposition of the solute.

-

Mass Determination: Once the solvent has completely evaporated, cool the dish in a desiccator to room temperature and weigh it on an analytical balance.

-

Calculation:

-

Mass of dissolved solute = (Final mass of dish + solute) - (Initial mass of empty dish)

-

Solubility (g/L) = (Mass of dissolved solute in g) / (Volume of solvent in L)

-

UV-Vis Spectrophotometric Method

This method is suitable for compounds that have a chromophore and absorb ultraviolet or visible light. It is a sensitive and often faster alternative to the gravimetric method.

Materials and Equipment:

-

This compound

-

Selected organic solvent(s) (must be UV-transparent in the wavelength range of interest)

-

UV-Vis spectrophotometer

-

Quartz cuvettes

-

Volumetric flasks and pipettes

-

Analytical balance

Procedure:

-

Determine the Wavelength of Maximum Absorbance (λmax): Prepare a dilute solution of this compound in the chosen solvent and scan its UV-Vis spectrum to identify the λmax.

-

Prepare a Calibration Curve:

-

Create a series of standard solutions of known concentrations of the compound in the chosen solvent.

-

Measure the absorbance of each standard at the λmax.

-

Plot a graph of absorbance versus concentration. The resulting linear plot is the calibration curve.

-

-

Prepare a Saturated Solution: Follow steps 1 and 2 from the Gravimetric Method to prepare a saturated solution and allow it to equilibrate.

-

Sample Preparation and Measurement:

-

Withdraw a small, precise volume of the clear supernatant from the saturated solution.

-

Dilute this aliquot with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted sample at the λmax.

-

-

Calculation:

-

Use the equation of the line from the calibration curve (y = mx + c, where y is absorbance and x is concentration) to determine the concentration of the diluted sample.

-

Calculate the concentration of the original saturated solution by accounting for the dilution factor.

-

Factors Influencing Solubility

Several factors can significantly impact the solubility of this compound:

-

Temperature: For most solid solutes, solubility in organic solvents increases with temperature. This is because the dissolution process is often endothermic, and increasing the temperature provides the energy needed to overcome the lattice energy of the solid.

-

Solvent Polarity: As discussed, the polarity of the solvent plays a crucial role. A solvent that closely matches the polarity of the solute will generally be a better solvent.

-

Purity of the Compound and Solvent: Impurities in either the solute or the solvent can affect the measured solubility.

-

Crystalline Form (Polymorphism): Different crystalline forms of a compound can have different lattice energies and, consequently, different solubilities.

Visualizing Experimental Workflows and Molecular Interactions

To further clarify the experimental process and the underlying principles of solubility, the following diagrams are provided.

Caption: Workflow for gravimetric solubility determination.

Caption: Relationship between molecular features and predicted solubility.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely available, information from structurally similar compounds, such as other halogenated and trifluoromethylated benzaldehydes, suggests that appropriate safety precautions should be taken. It is recommended to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust or vapors and contact with skin and eyes.

Conclusion

This technical guide has provided a comprehensive overview of the solubility of this compound. While quantitative solubility data in the public domain is limited, a strong predictive framework based on its molecular structure and the properties of related compounds has been established. The detailed experimental protocols provided herein empower researchers to generate the precise solubility data required for their specific applications, thereby facilitating the advancement of research and development in fields where this compound holds promise.

References

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

Chemical Technology Co.,LTD. (n.d.). BENZALDEHYDE, 3-IODO-5-(TRIFLUOROMETHYL). Retrieved from [Link]

-

Grokipedia. (2026, January 7). 4-Trifluoromethylbenzaldehyde. Retrieved from [Link]

Sources

- 1. cas 868166-28-3|| where to buy this compound [english.chemenu.com]

- 2. BENZALDEHYDE, 3-IODO-5-(TRIFLUOROMETHYL)-, CasNo.868166-28-3 Chemical Technology Co.,LTD(expird) China (Mainland) [aoen.lookchem.com]

- 3. PubChemLite - this compound (C8H4F3IO) [pubchemlite.lcsb.uni.lu]

- 4. grokipedia.com [grokipedia.com]

commercial availability of 3-Iodo-5-(trifluoromethyl)benzaldehyde

An In-Depth Technical Guide to 3-Iodo-5-(trifluoromethyl)benzaldehyde for Advanced Research and Development

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals on the procurement, handling, and application of this compound (CAS No. 868166-28-3). This uniquely functionalized aromatic aldehyde is a valuable building block in modern organic synthesis, prized for its strategic combination of reactive sites that enable complex molecular architectures.

Strategic Importance in Synthesis

This compound is more than a simple aromatic aldehyde; it is a trifunctionalized scaffold designed for multi-stage, selective synthesis. The strategic positioning of its functional groups offers a distinct advantage in drug discovery and materials science:

-

Aldehyde Group : Serves as a versatile handle for a myriad of classical transformations, including reductive amination, Wittig-type olefination, and the formation of Schiff bases, enabling chain elongation and the introduction of diverse pharmacophores.

-

Iodo Group : As a heavy halogen, it is an excellent leaving group, making its position a prime site for palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations. This allows for the facile construction of carbon-carbon and carbon-heteroatom bonds.

-

Trifluoromethyl Group (-CF3) : This moiety is a cornerstone of modern medicinal chemistry. Its strong electron-withdrawing nature significantly alters the electronic properties of the aromatic ring. Furthermore, introducing a -CF3 group can enhance key drug-like properties, including metabolic stability (by blocking sites of oxidative metabolism), lipophilicity (improving membrane permeability), and binding affinity to biological targets.

The deliberate 1,3,5-substitution pattern provides a sterically accessible framework, allowing each functional group to participate in reactions with minimal interference from the others, a critical consideration in multi-step synthetic campaigns.

Physicochemical and Spectroscopic Profile

A thorough understanding of the compound's physical and spectral properties is the foundation of its effective use.

| Property | Value | Source |

| CAS Number | 868166-28-3 | [1][2] |

| Molecular Formula | C₈H₄F₃IO | [1][2] |

| Molecular Weight | 300.02 g/mol | [2] |

| Appearance | Varies by supplier; typically a solid | N/A |

| MDL Number | MFCD11977391 | [2] |

Quality Control & Characterization

Expected NMR Spectral Features:

-

¹H NMR : The spectrum should feature three distinct signals in the aromatic region and one downfield singlet for the aldehyde proton.

-

Aldehyde Proton (-CHO) : A sharp singlet expected between δ 9.9-10.1 ppm.

-

Aromatic Protons : Three signals, each integrating to 1H, appearing as singlets or finely-split multiplets between δ 7.8-8.5 ppm. The precise splitting will depend on the coupling constants between the aromatic protons.

-

-

¹³C NMR : Key signals would include the aldehyde carbonyl, the carbon bearing the -CF₃ group, the carbon bearing the iodine, and the remaining aromatic carbons.

-

Carbonyl Carbon : A signal around δ 190-192 ppm.

-

-CF₃ Carbon : A quartet (due to ¹JCF coupling) is expected around δ 120-124 ppm.

-

Iodo-substituted Carbon : A signal significantly shielded by the iodine atom, typically around δ 90-95 ppm.

-

-

¹⁹F NMR : A sharp singlet is expected around δ -62 to -64 ppm, characteristic of a benzotrifluoride moiety.

A typical QC workflow for incoming material is essential for experimental reproducibility.

Sources

An In-depth Technical Guide to the Synthesis of 3-Iodo-5-(trifluoromethyl)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 3-Iodo-5-(trifluoromethyl)benzaldehyde in Modern Chemistry

This compound is a highly valuable synthetic intermediate in the fields of medicinal chemistry and materials science. The presence of both a trifluoromethyl group and an iodine atom on the benzaldehyde scaffold imparts unique chemical properties, making it a versatile building block for the synthesis of complex molecules. The trifluoromethyl group is known to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates, while the iodo group serves as a versatile handle for a wide range of cross-coupling reactions, enabling the construction of intricate molecular architectures. This guide provides a comprehensive overview of the primary synthetic strategies for obtaining this compound, with a focus on the selection of starting materials and detailed experimental protocols.

Strategic Approaches to Synthesis: Choosing the Optimal Starting Material

The synthesis of this compound can be approached from several different starting materials, each with its own set of advantages and disadvantages. The choice of a particular synthetic route often depends on the availability and cost of the starting materials, as well as the desired scale of the synthesis.

| Starting Material | Synthetic Strategy | Advantages | Disadvantages |

| 3-Amino-5-(trifluoromethyl)benzaldehyde | Diazotization followed by Sandmeyer-type iodination | Direct route to the target molecule. | Starting material may not be readily available commercially. |

| 1-Iodo-3-(trifluoromethyl)benzene | Formylation (e.g., Vilsmeier-Haack reaction) | Starting material is commercially available. | Formylation reactions can sometimes lack regioselectivity and require harsh conditions. |

| (3-Iodo-5-(trifluoromethyl)phenyl)methanol | Oxidation | Mild reaction conditions for the final step. | Requires the prior synthesis of the corresponding benzyl alcohol. |

| 3-Amino-5-bromobenzotrifluoride | Diazotization, Sandmeyer iodination, followed by conversion of the bromo group to an aldehyde. | Utilizes a commercially available starting material. | Multi-step synthesis with potentially lower overall yield. |

This guide will focus on the most logical and adaptable synthetic pathways, providing detailed protocols for key transformations.

Synthetic Pathway 1: The Sandmeyer Reaction from an Aniline Precursor

The Sandmeyer reaction is a cornerstone of aromatic chemistry, providing a reliable method for the conversion of an amino group into a variety of functionalities, including halides.[1] This approach is particularly attractive for the synthesis of this compound if a suitable aniline precursor is available.

Conceptual Workflow

The general workflow involves the diazotization of an aromatic amine to form a diazonium salt, which is then treated with an iodide source to yield the corresponding aryl iodide.

Caption: General workflow for the Sandmeyer reaction.

Detailed Experimental Protocol: Synthesis of this compound from 3-Amino-5-(trifluoromethyl)benzaldehyde

This protocol describes a hypothetical, yet chemically sound, procedure based on established Sandmeyer reaction principles.

Step 1: Diazotization of 3-Amino-5-(trifluoromethyl)benzaldehyde

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 3-amino-5-(trifluoromethyl)benzaldehyde (1.0 eq) in a mixture of concentrated sulfuric acid and water at 0-5 °C.

-

Slowly add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C.

-

Stir the mixture for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.

Step 2: Iodination

-

In a separate beaker, prepare a solution of potassium iodide (1.5 eq) in water.

-

Slowly add the freshly prepared diazonium salt solution to the potassium iodide solution with vigorous stirring. Effervescence (evolution of nitrogen gas) should be observed.

-

Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

-

The crude product will precipitate out of the solution.

Step 3: Work-up and Purification

-

Filter the solid product and wash it with cold water and a small amount of cold ethanol.

-

Dissolve the crude product in a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and wash the organic layer with a saturated solution of sodium thiosulfate to remove any residual iodine, followed by a brine wash.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The final product can be purified by column chromatography on silica gel or by recrystallization.

Synthetic Pathway 2: Formylation of an Aryl Halide

The Vilsmeier-Haack reaction is a classic method for the formylation of electron-rich aromatic compounds.[2][3][4][5][6] This approach is viable for the synthesis of this compound starting from 1-Iodo-3-(trifluoromethyl)benzene.

Conceptual Workflow

The Vilsmeier-Haack reaction utilizes a Vilsmeier reagent, typically formed from dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to introduce a formyl group onto an aromatic ring.

Caption: General workflow for the Vilsmeier-Haack reaction.

Detailed Experimental Protocol: Synthesis of this compound from 1-Iodo-3-(trifluoromethyl)benzene

-

In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), cool a solution of dimethylformamide (DMF, 3.0 eq) to 0 °C.

-

Slowly add phosphorus oxychloride (POCl₃, 1.2 eq) dropwise, maintaining the temperature below 10 °C.

-

Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.

-

Add 1-Iodo-3-(trifluoromethyl)benzene (1.0 eq) to the reaction mixture.

-

Slowly warm the reaction to room temperature and then heat to 60-80 °C for several hours, monitoring the reaction progress by TLC or GC-MS.

-

After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice.

-

Neutralize the mixture with a saturated solution of sodium bicarbonate or sodium hydroxide.

-

Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

After filtration and concentration, purify the crude product by column chromatography or distillation under reduced pressure.

Synthetic Pathway 3: Oxidation of a Benzyl Alcohol

The oxidation of a primary alcohol to an aldehyde is a fundamental transformation in organic synthesis.[7][8] If (3-Iodo-5-(trifluoromethyl)phenyl)methanol is available or can be synthesized, its oxidation provides a direct route to the target aldehyde.

Conceptual Workflow

A variety of oxidizing agents can be employed for this transformation, with the choice often depending on the desired selectivity and reaction conditions.

Caption: General workflow for the oxidation of a benzyl alcohol.

Detailed Experimental Protocol: Oxidation using Pyridinium Chlorochromate (PCC)

-

In a round-bottom flask, suspend pyridinium chlorochromate (PCC, 1.5 eq) in anhydrous dichloromethane (DCM).

-

Add a solution of (3-Iodo-5-(trifluoromethyl)phenyl)methanol (1.0 eq) in DCM to the suspension.

-

Stir the mixture at room temperature for 2-4 hours, monitoring the reaction by TLC.

-

Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel or Celite to remove the chromium salts.

-

Wash the filter cake with additional diethyl ether.

-

Concentrate the filtrate under reduced pressure to yield the crude this compound.

-

Further purification can be achieved by column chromatography if necessary.

Conclusion and Future Perspectives